2-Ethyl-1-benzofuran-3-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

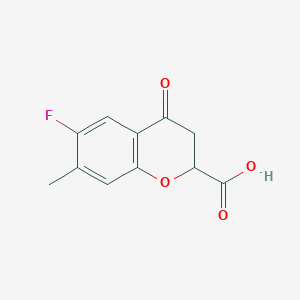

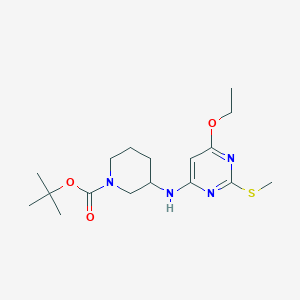

“2-Ethyl-1-benzofuran-3-carbaldehyde oxime” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of 2-Ethyl-1-benzofuran-3-carbaldehyde, which is a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-1-benzofuran-3-carbaldehyde oxime” can be represented by the SMILES stringCCc1oc2ccccc2c1C=O . This indicates that the compound contains an ethyl group (CC), a benzofuran ring (c1oc2ccccc2c1), and a carbonyl group (C=O). Physical And Chemical Properties Analysis

The physical form of “2-Ethyl-1-benzofuran-3-carbaldehyde oxime” is not specified, but its parent compound, 2-Ethyl-1-benzofuran-3-carbaldehyde, is a solid . The molecular weight of “2-Ethyl-1-benzofuran-3-carbaldehyde oxime” is 189.211 .Wissenschaftliche Forschungsanwendungen

Novel Heterocycles Synthesis

Researchers have developed methods for synthesizing novel heterocycles using related compounds as precursors. For example, a study describes the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles through facile reactions, demonstrating the versatility of benzofuran derivatives in creating complex chemical structures with potential for varied applications (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Condensation Reactions

Another significant application involves condensation reactions, where related compounds participate in forming new chemical entities. A notable example is the employment of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes in Knoevenagel condensation reactions, performed in an ionic liquid to achieve higher yields and shorter reaction times, showcasing the compound's reactivity and utility in organic synthesis (Hangarge, Jarikote, & Shingare, 2002).

Analytical Method Development

Research also extends to analytical chemistry, where methods for determining related compounds and their by-products during synthesis have been proposed. This includes the use of HPLC for the determination of(E)-3-ethyl-(2,3-dihydro-l-benzofuran-5-yl)-2-propenoate and its by-products, highlighting the importance of analytical techniques in quality control and synthesis optimization (Fen, 2010).

Supramolecular Chemistry

In supramolecular chemistry, related compounds have been used as ligands for the coordination of paramagnetic transition metal ions, leading to the creation of complex structures with single-molecule magnetic behavior. This demonstrates the potential of such compounds in the development of molecular magnets and materials science applications (Giannopoulos et al., 2014).

Functionalized Benzofurans Synthesis

Additionally, research has focused on the synthesis of highly functionalized benzofurans, showcasing the utility of related compounds in creating molecules with potential for various chemical and biological applications. This includes the development of efficient methods for assembling benzofurans using o-hydroxyphenones and dichloroethylene, highlighting the compound's role in facilitating complex chemical transformations (Schevenels & Markó, 2012).

Eigenschaften

IUPAC Name |

(NE)-N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKQODPEAREPPX-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC=CC=C2O1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-benzofuran-3-carbaldehyde oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2819858.png)

![N~2~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2819863.png)

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(3,4,5-trimethylthiophen-2-yl)acetamide](/img/structure/B2819869.png)

![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2819872.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)

![7-Chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819875.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine](/img/structure/B2819876.png)